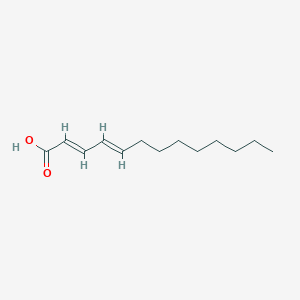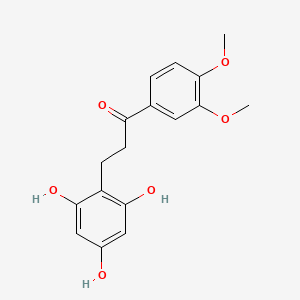![molecular formula C17H26ClNO2 B600813 Chlorhydrate de 5,6-diméthoxy-2-[(4-pipéridyl)méthyl]indane CAS No. 1034439-43-4](/img/structure/B600813.png)
Chlorhydrate de 5,6-diméthoxy-2-[(4-pipéridyl)méthyl]indane
Vue d'ensemble
Description
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride is a chemical compound with the molecular formula C17H26ClNO2 and a molecular weight of 311.85 g/mol. It is an impurity of Donepezil, a medication used for the treatment of Alzheimer’s disease
Applications De Recherche Scientifique
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Donepezil.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter activity.
Medicine: Investigated for its role as an impurity in Donepezil, which is used to treat Alzheimer’s disease.
Industry: Utilized in the pharmaceutical industry for quality control and assurance of Donepezil production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride involves several steps. One common method includes the reaction of 5,6-dimethoxyindan-1-one with piperidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride is not well-documented. as an impurity of Donepezil, it may interact with similar molecular targets. Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain. This action helps improve cognitive function in Alzheimer’s patients.
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: The parent compound used for treating Alzheimer’s disease.
4-[(2,3-Dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine: A structurally similar compound with potential pharmacological activity.
Uniqueness
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride is unique due to its specific chemical structure and its role as an impurity in Donepezil. Its presence in Donepezil formulations necessitates rigorous quality control to ensure the safety and efficacy of the medication.
Propriétés
IUPAC Name |
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2;/h10-13,18H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYMHPLMHJQXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3-di(hexadecanoyloxy)propyl 6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexadecanoate](/img/structure/B600746.png)


